molecular formula C26H30O8 B1206647 Butyrylmallotochromene CAS No. 116979-51-2

Butyrylmallotochromene

Cat. No.: B1206647
CAS No.: 116979-51-2
M. Wt: 470.5 g/mol
InChI Key: KQDGTUWOPKXJII-UHFFFAOYSA-N
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Description

Butyrylmallotochromene is a bioactive aromatic hydroxyketone derived from the pericarp of Mallotus japonicus (Euphorbiaceae), a plant traditionally used in East Asian medicine . Its molecular formula is C₂₆H₃₀O₈, with a molecular weight of 470.52 g/mol . Structurally, it features a chromene backbone substituted with a butyryl group, contributing to its lipophilic properties.

Properties

CAS No.

116979-51-2

Molecular Formula

C26H30O8

Molecular Weight

470.5 g/mol

IUPAC Name

1-[6-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]butan-1-one

InChI

InChI=1S/C26H30O8/c1-7-8-17(28)19-22(31)15(21(30)14-9-10-26(4,5)34-25(14)19)11-16-23(32)18(13(3)27)20(29)12(2)24(16)33-6/h9-10,29-32H,7-8,11H2,1-6H3

InChI Key

KQDGTUWOPKXJII-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=C2C(=C(C(=C1O)CC3=C(C(=C(C(=C3O)C(=O)C)O)C)OC)O)C=CC(O2)(C)C

Canonical SMILES

CCCC(=O)C1=C2C(=C(C(=C1O)CC3=C(C(=C(C(=C3O)C(=O)C)O)C)OC)O)C=CC(O2)(C)C

Other CAS No.

116979-51-2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Butyrylmallotochromene with key analogs isolated from M. japonicus:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
This compound C₂₆H₃₀O₈ 470.52 Chromene + butyryl group Pericarp
Isothis compound Not reported Not reported Chromene + isobutyryl group Pericarp
Mallotochromene (107) Not reported Not reported Chromene backbone without acyl groups Fruits
Butyrylmallotojaponin C₃₆H₄₂O₁₃ 682.72 Larger glycosylated structure M. japonicus
Butyrylmallotochromanol C₂₆H₃₂O₉ 488.53 Chromanol + butyryl group M. japonicus

Notes:

  • The butyryl vs. isobutyryl substitution (e.g., in Isothis compound) alters steric effects and solubility .

Cytotoxic Activity

Comparative ED₅₀ values (µg/mL) against cancer cell lines:

Compound KB Cell Line ED₅₀ L-5178Y Cell Line ED₅₀
Mallotochromene (107) 4.8 5.2
Mallotophenone (112) 0.29 1.04
Compound 130 0.26 1.07
This compound Not reported Not reported

Key Findings :

  • Compound 130 (a phlorobutyrophenone derivative) shows the highest potency (ED₅₀ = 0.26 µg/mL against KB cells), suggesting acylated phenones may enhance cytotoxicity .
  • This compound’s cytotoxicity is noted in general terms , but quantitative data gaps highlight the need for further studies.

Research Implications and Gaps

  • Structural Optimization : The butyryl group in this compound could serve as a template for designing derivatives with improved antiviral or anticancer profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyrylmallotochromene
Reactant of Route 2
Butyrylmallotochromene

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